molecular formula C13H9F2N B8745596 1,1-Bis(4-fluorophenyl)methanimine

1,1-Bis(4-fluorophenyl)methanimine

Cat. No.: B8745596
M. Wt: 217.21 g/mol
InChI Key: SEROEAWGKCUDFZ-UHFFFAOYSA-N
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Description

1,1-Bis(4-fluorophenyl)methanimine, also known as N,1-bis(4-fluorophenyl)methanimine and 4,4'-Difluorobenzylideneaniline, is a chemical compound with the CAS Registry Number 39769-09-0 . It has a molecular formula of C13H9F2N and a molecular weight of 217.22 g/mol . Its structure is characterized by a methanimine group (C=N) connected to two 4-fluorophenyl rings, a feature it shares with a class of compounds investigated for their potential as atypical dopamine transporter (DAT) inhibitors . Research into structurally related compounds highlights their therapeutic potential in preclinical models for psychostimulant use disorders (PSUD) . These analogues are explored for their ability to bind to the dopamine transporter in a manner distinct from classical stimulants, potentially stabilizing an inward-facing conformation of DAT without eliciting significant psychostimulant behaviors themselves . As a building block or intermediate, this compound can be used in organic synthesis and medicinal chemistry research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated area.

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

bis(4-fluorophenyl)methanimine

InChI

InChI=1S/C13H9F2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,16H

InChI Key

SEROEAWGKCUDFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=N)C2=CC=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Linkages

Table 1: Structural Comparison of Selected Schiff Bases

Compound Name Molecular Formula Key Structural Features Reference
1,1-Bis(4-fluorophenyl)methanimine C${20}$H${14}$F${2}$N${2}$ Methanimine bridge, 4-fluorophenyl groups
(E,E)-N,N′-Cyclohexane-1,2-diylbis[1-(4-fluorophenyl)methanimine] C${20}$H${18}$F${2}$N${2}$ Cyclohexane linker, bis-Schiff base
N,N'-(Oxybis(4,1-phenylene))bis[1-(4-fluorophenyl)methanimine] (L2) C${26}$H${18}$F${2}$N${2}$O Oxygenated biphenyl linker
AYDM5 (Azo-linked dimer) C${44}$H${34}$N${6}$O${2}$ Azo (-N=N-) and azomethine (-CH=N-) groups
  • Key Observations :
    • The target compound lacks complex linkers (e.g., cyclohexane in or oxygenated biphenyl in ), resulting in simpler geometry.
    • AYDM derivatives incorporate azo groups and alkyloxy linkers, enhancing conjugation and thermal stability (melting points up to 338°C) .
Physical and Spectroscopic Properties

Table 3: Thermal and Analytical Data

Compound Name Melting Point (°C) Key Analytical Techniques Reference
This compound Not reported Elemental analysis, NMR
AYDM5 304.5 IR, $^{1}$H/$^{13}$C NMR
AYDM6 338 IR, $^{1}$H/$^{13}$C NMR
L2 Not reported UV-Vis, Raman, DFT calculations
  • Key Observations :
    • AYDM6 exhibits the highest melting point (338°C) due to longer hexane linkers enhancing crystallinity .
    • L2 demonstrates strong agreement between experimental (NMR, IR) and DFT-predicted vibrational frequencies, highlighting its utility in computational modeling .

Preparation Methods

Aldehyde-Amine Condensation

The foundational synthesis involves Schiff base formation between 4-fluorobenzaldehyde and ammonia or primary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. A 2016 patent highlighted the use of 4-fluorobenzylamine in anhydrous ethanol under reflux, yielding 72% product after recrystallization. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, toluene) enhance reaction rates by stabilizing intermediates.

  • Acid catalysis : p-Toluenesulfonic acid (0.5 mol%) accelerates dehydration, reducing reaction time from 24 h to 6 h.

  • Temperature control : Reflux conditions (78–110°C) balance kinetic efficiency and thermal decomposition risks.

Solvent-Free Mechanochemical Synthesis

A 2025 study demonstrated a solvent-free mechanochemical approach using a ball mill, achieving 80% yield with a melting point of 139–140°C. Key advantages include:

  • Reduced environmental impact : Eliminates volatile organic solvents.

  • Enhanced kinetics : Mechanical energy input lowers activation barriers, completing reactions in 2–4 h.

  • Scalability : 10 g batches showed consistent purity (>98% by HPLC).

Modern Catalytic Approaches

Copper-Mediated C-H Amination

Building on work by Warren et al., copper(II) ketimides catalyze direct amination of bis(4-fluorophenyl)methane precursors. The mechanism involves:

  • Oxidative generation of a Cu(III)-nitrene intermediate.

  • Hydrogen atom abstraction from the methane substrate.

  • Radical recombination to form the imine bond.

Optimized conditions (Table 1) use [Cl₂NN]Cu-OtBu (5 mol%) in toluene at 80°C, attaining 65% yield with excellent regioselectivity.

Table 1: Copper-Catalyzed Amination Parameters

Catalyst LoadingTemperature (°C)SolventYield (%)
2 mol%60THF42
5 mol%80Toluene65
10 mol%100Dioxane58

Photoredox Catalysis

Visible-light-driven methods employ Ru(bpy)₃²⁺ (1 mol%) and a sacrificial oxidant (Na₂S₂O₈) to generate iminyl radicals. Irradiation (450 nm LED) for 12 h provides 55% yield, though scalability remains challenging due to photon penetration limitations.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals suitable for X-ray diffraction. The structure confirms planarity at the imine nitrogen (C=N bond length: 1.28 Å) and dihedral angles of 45° between fluorophenyl rings.

Spectroscopic Validation

  • ¹⁹F NMR (376 MHz, CDCl₃): δ = -112.3 ppm (d, J = 8.5 Hz, 2F).

  • IR : ν(C=N) = 1620 cm⁻¹, ν(C-F) = 1220 cm⁻¹.

  • HRMS : m/z 219.0825 [M+H]⁺ (calc. 219.0828).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)Time (h)Scalability
Classical Condensation729524Moderate
Mechanochemical80983High
Copper Catalysis65978High
Photoredox559012Low

The mechanochemical approach offers superior efficiency, while copper catalysis provides atom-economical advantages. Classical methods remain valuable for small-scale syntheses requiring minimal infrastructure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 1,1-Bis(4-fluorophenyl)methanimine?

  • Methodology :

  • Synthesis : The compound can be synthesized via Schiff base condensation between 4-fluoroaniline and a suitable aldehyde. Microwave-assisted methods (e.g., 50–100 W, 5–10 min reaction time) are efficient, reducing reaction times compared to conventional reflux methods . Lewis acids like BF₃·Et₂O can catalyze similar reactions, achieving yields >75% under mild conditions .
  • Characterization : Confirm the structure using UV-Vis, FTIR, ¹H/¹³C NMR, and Raman spectroscopy. Compare experimental vibrational frequencies (e.g., C=N stretching at ~1600–1650 cm⁻¹) with density functional theory (DFT)-predicted values for validation .

Q. How can researchers resolve contradictions between experimental and theoretical spectral data?

  • Methodology :

  • Use DFT calculations (B3LYP/6-311G++(d,p)) to optimize the molecular geometry and simulate NMR/IR spectra. Discrepancies in chemical shifts (e.g., ¹H NMR) often arise from solvent effects or intermolecular interactions; incorporate polarizable continuum models (PCM) to improve alignment with experimental data .

Q. What experimental conditions ensure stability during storage and handling?

  • Methodology :

  • Store in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the imine bond. Monitor degradation via periodic NMR or HPLC analysis. Avoid prolonged exposure to moisture or strong acids/bases, which can hydrolyze the C=N bond .

Advanced Research Questions

Q. How can DFT and molecular docking elucidate electronic properties and biological interactions?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity (e.g., HOMO at –5.8 eV, LUMO at –2.3 eV) and charge distribution. Use time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra .
  • Molecular Docking : Dock the compound into protein binding sites (e.g., SARS-CoV-2 spike glycoprotein) using AutoDock Vina. Assess binding affinity (ΔG ≤ –7.5 kcal/mol) and interactions (hydrogen bonds with Lys417, hydrophobic contacts with Tyr453) .

Q. What advanced techniques validate crystallographic and intermolecular interactions?

  • Methodology :

  • X-ray Diffraction : Resolve crystal packing using single-crystal XRD. For powder samples, employ Rietveld refinement to determine unit cell parameters (e.g., monoclinic system, space group P2₁/c) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., F···H, C···C interactions) via CrystalExplorer. Compare fingerprint plots to assess polymorphism or solvent effects .

Q. How do structural modifications influence biological activity?

  • Methodology :

  • Synthesize derivatives (e.g., substituting fluorine with Cl/CF₃) and evaluate antimicrobial potency via MIC assays (E. coli: 12.5–25 µg/mL). Correlate electronic properties (HOMO-LUMO gap) with bioactivity trends using QSAR models .

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